1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether
Overview
Description
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether is a fluorinated ether compound known for its exceptional properties, including low volatility, low toxicity, and low flammability . Its molecular formula is C4H2F8O, and it has a molecular weight of 218.05 . This compound is widely used in various scientific research applications due to its unique characteristics.
Mechanism of Action
Mode of Action
The exact mechanism of action underlying 1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether remains somewhat elusive . It is postulated to exhibit strong lewis acid characteristics, allowing it to form complexes through reactions with other compounds .
Biochemical Pathways
The compound’s ability to form complexes with other compounds suggests that it may interact with a variety of biochemical pathways .
Result of Action
Its ability to form complexes with other compounds suggests that it may induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether plays a significant role in biochemical reactions due to its strong Lewis acid characteristics and proficient nucleophilic behavior . It forms complexes through reactions with other compounds, which are believed to be the source of its unique properties . This compound interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence the solubility of organic substances across different solvents . The exact nature of these interactions remains somewhat elusive, but it is postulated that the strong Lewis acid characteristics of this compound allow it to form stable complexes with other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s low toxicity makes it suitable for use in laboratory experiments, where it can be used to study the effects of fluorinated ethers on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its strong Lewis acid characteristics and nucleophilic behavior . These properties allow it to form complexes with other compounds, which are believed to be the source of its unique properties . The compound’s ability to form stable complexes with biomolecules suggests that it may influence enzyme inhibition or activation and changes in gene expression . The exact binding interactions and the resulting effects on biomolecules are still being studied, but the compound’s strong Lewis acid characteristics are thought to play a key role in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . This compound is known for its low volatility and low flammability, which contribute to its stability in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s low toxicity makes it suitable for use in various dosages without causing significant adverse effects . At high doses, there may be threshold effects and potential toxic or adverse effects that need to be carefully monitored .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized to inorganic fluoride and formaldehyde, with 2,3,3,3-tetrafluoropropionic acid also identified as a metabolite . These metabolic pathways are important for understanding the compound’s effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s low volatility and low toxicity make it suitable for use in various laboratory experiments, where it can be studied for its effects on localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is an important factor in understanding its activity and function . The compound’s ability to form complexes with biomolecules suggests that it may be directed to specific compartments or organelles within the cell . Targeting signals and post-translational modifications may play a role in directing the compound to specific subcellular locations, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with difluoromethyl ether under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product to achieve high purity levels, often exceeding 98% . The compound’s non-flammability and low toxicity make it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is transferred to other molecules.
Lewis Acid Reactions: It exhibits strong Lewis acid characteristics, allowing it to form complexes with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Lewis Acid Reactions: These reactions often involve the use of Lewis bases as reactants, and the conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals .
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a solvent and reagent in the synthesis of organofluorine compounds.
Pharmaceuticals: The compound is valuable in the development of new pharmaceuticals due to its ability to introduce fluorine atoms into organic molecules.
Material Science: It is used in the study of the solubility of organic substances and the development of new materials.
Industrial Applications: Its low toxicity and non-flammability make it suitable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also a fluorinated ether with similar properties, including low volatility and low toxicity.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-Trifluoroethyl Ether: Another fluorinated ether with comparable characteristics.
Uniqueness
1,1,2,3,3,3-Hexafluoropropyl difluoromethyl ether stands out due to its specific combination of low volatility, low toxicity, and strong Lewis acid characteristics. These properties make it particularly valuable in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-(difluoromethoxy)-1,1,2,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-1(3(8,9)10)4(11,12)13-2(6)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIYENBWBHASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380842 | |
Record name | Difluoromethyl 2H-perfluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56860-85-6 | |
Record name | Difluoromethyl 2H-perfluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56860-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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